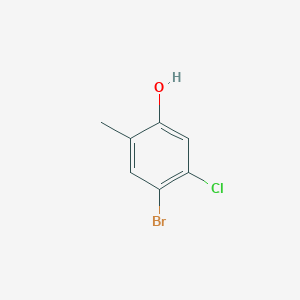
4-Brom-5-chlor-2-methylphenol
Übersicht
Beschreibung
4-Bromo-5-chloro-2-methylphenol is a halophenol . It is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It has a molecular weight of 221.48 .
Molecular Structure Analysis
The molecular formula of 4-Bromo-5-chloro-2-methylphenol is C7H6BrClO . The structure can be found in various chemical databases .Physical and Chemical Properties Analysis
4-Bromo-5-chloro-2-methylphenol is a solid at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 260.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 132.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
4-Brom-5-chlor-2-methylphenol wird als Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen verwendet. Seine halogenierte Struktur macht es zu einem wertvollen Vorläufer bei der Konstruktion komplexer Arzneimittelmoleküle, insbesondere wenn eine aromatische Halogenierung für nachfolgende Reaktionen erforderlich ist .
Materialwissenschaften
In der Materialwissenschaft wird die Reaktivität dieser Verbindung mit verschiedenen organischen und anorganischen Substraten untersucht, um neue polymere Materialien zu entwickeln. Diese Materialien können einzigartige Eigenschaften wie verbesserte thermische Stabilität oder spezifische leitfähige Eigenschaften aufweisen .
Chemische Synthese
Diese Verbindung dient als Baustein in der chemischen Synthese, insbesondere bei der Herstellung von Farbstoffen, Pigmenten und anderen aromatischen Verbindungen. Seine Fähigkeit, elektrophile Substitutionsreaktionen einzugehen, ist entscheidend für die Einführung zusätzlicher funktioneller Gruppen in aromatische Systeme .
Chromatographie
Die eindeutige chemische Signatur der Verbindung ermöglicht ihre Verwendung als Standard in der chromatographischen Analyse. Sie hilft bei der Kalibrierung von Geräten und der Überprüfung der Trenneffizienz chromatographischer Systeme .
Analytische Chemie
In der analytischen Chemie wird this compound zur Methodenentwicklung und -validierung verwendet. Forscher nutzen seine bekannten Eigenschaften, um analytische Techniken wie Spektroskopie und Massenspektrometrie zu bewerten .
Biopharmaproduktion
Die Verbindung findet Anwendung in der biopharmazeutischen Produktion, wo sie bei der Synthese von pharmazeutischen Wirkstoffen (APIs) oder als Katalysator in bestimmten Bioprozessen verwendet werden kann .
Sicherheits- und Umweltstudien
Aufgrund seiner chemischen Struktur ist this compound auch Gegenstand von Sicherheits- und Umweltstudien. Sein Verhalten in biologischen Systemen und seine potenzielle Toxizität sind Gegenstand der aktiven Forschung .
Wissenschaft der fortschrittlichen Batterien
Im Bereich der fortschrittlichen Batteriespeicherwissenschaft untersuchen Forscher den Einsatz halogenierter Phenole wie this compound bei der Entwicklung von Elektrolytlösungen oder als Modifikatoren der Elektrodenoberfläche, um die Batterieleistung und -lebensdauer zu verbessern .
Safety and Hazards
4-Bromo-5-chloro-2-methylphenol is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
4-bromo-5-chloro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZESEJZODZKOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303736 | |
| Record name | 4-Bromo-5-chloro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-50-8 | |
| Record name | 4-Bromo-5-chloro-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride](/img/structure/B1522961.png)
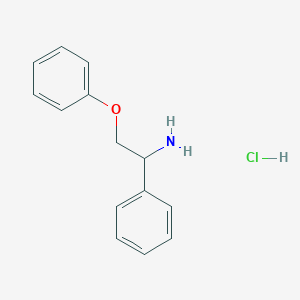

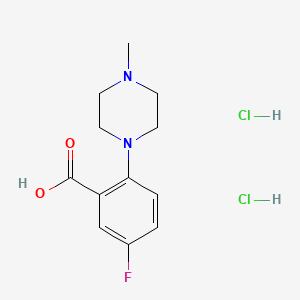


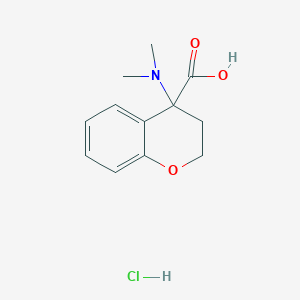
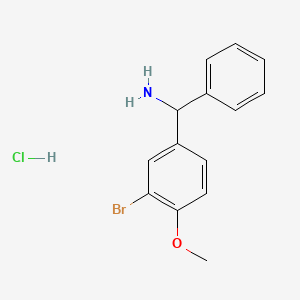
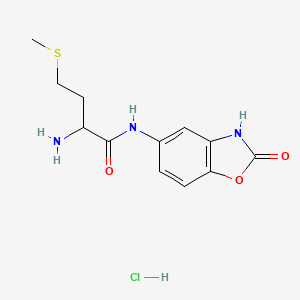
![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)
